

Toxicological Profile of Allyl Phenylacetate: A Comprehensive Guide for Risk Assessment

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Compound of Interest

Compound Name: *Allyl phenylacetate*

Cat. No.: *B158485*

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Introduction

Allyl phenylacetate (CAS No. 1797-74-6) is an ester widely used as a fragrance ingredient in various consumer products. A thorough understanding of its toxicological profile is essential for ensuring its safe use and for conducting comprehensive risk assessments. This technical guide provides an in-depth overview of the available toxicological data for **allyl phenylacetate**, including acute and repeated dose toxicity, and genotoxicity. Detailed experimental protocols for key toxicological assays are presented, along with visualizations of its metabolic pathway and the signaling cascades associated with its toxic effects.

Toxicological Data Summary

The toxicological data for **allyl phenylacetate** is summarized below. It is important to note that for some endpoints, data from read-across analogs have been used to inform the risk assessment.

Quantitative Toxicity Data

Endpoint	Test Species	Route	Value	Reference
Acute Toxicity				
LD50	Rat	Oral	650 mg/kg bw	Safety data sheet - Advanced Biotech[1]
LD50	Rabbit	Dermal	>310 mg/kg bw	Safety data sheet - Advanced Biotech[1]
Repeated Dose Toxicity				
NOAEL (90-day study)	Rat	Oral	25 mg/kg bw/day (read-across from diallyl phthalate)	RIFM fragrance ingredient safety assessment[2]

Genotoxicity

Allyl phenylacetate has been evaluated for its genotoxic potential and is considered to be non-genotoxic. A BlueScreen assay, which measures both cytotoxicity and genotoxicity, yielded negative results.[2] While specific quantitative data from bacterial reverse mutation assays (Ames test) or in vitro micronucleus assays for **allyl phenylacetate** are not readily available in the public domain, the overall assessment indicates a lack of genotoxic concern.[2]

Experimental Protocols

Detailed methodologies for key toxicological experiments are crucial for the interpretation and replication of study results. The following sections outline the standard protocols for assessing acute toxicity, genotoxicity, and repeated dose toxicity, based on internationally recognized guidelines.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (OECD 425)

The acute oral toxicity is determined using the Up-and-Down Procedure to minimize the number of animals required.

- **Animal Selection:** Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.
- **Housing and Fasting:** Animals are housed in standard conditions and fasted prior to dosing (food, but not water, is withheld).
- **Dose Administration:** The test substance is administered orally by gavage in a single dose.
- **Dosing Procedure:**
 - A single animal is dosed at a starting dose level.
 - The animal is observed for signs of toxicity and mortality over a specified period (typically 48 hours).
 - If the animal survives, the next animal is dosed at a higher dose level.
 - If the animal dies, the next animal is dosed at a lower dose level.
 - This sequential dosing continues until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).
- **Observations:** Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Body weight is recorded weekly.
- **Data Analysis:** The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at each dose level.

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- **Tester Strains:** A set of *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) and an *Escherichia coli* strain (e.g., WP2 uvrA) are used. These strains are selected to detect different types of point mutations.[\[3\]](#)[\[4\]](#)

- **Metabolic Activation:** The test is performed both in the presence and absence of a mammalian metabolic activation system (S9 mix), typically derived from the liver of induced rats, to mimic mammalian metabolism.[\[4\]](#)[\[5\]](#)
- **Exposure:**
 - **Plate Incorporation Method:** The test substance, bacterial culture, and S9 mix (if used) are mixed with molten top agar and poured onto minimal glucose agar plates.
 - **Pre-incubation Method:** The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.
- **Incubation:** The plates are incubated at 37°C for 48-72 hours.
- **Scoring:** The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted for each plate.
- **Data Analysis:** A substance is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one concentration.[\[6\]](#)

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This test assesses the ability of a substance to induce chromosomal damage in cultured mammalian cells.[\[7\]](#)[\[8\]](#)[\[9\]](#)

- **Cell Lines:** Appropriate cell lines, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.[\[10\]](#)[\[11\]](#)
- **Metabolic Activation:** The assay is conducted with and without an exogenous metabolic activation system (S9 mix).
- **Treatment:** Cell cultures are exposed to at least three concentrations of the test substance for a defined period.
- **Cytokinesis Block:** Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored for micronuclei.

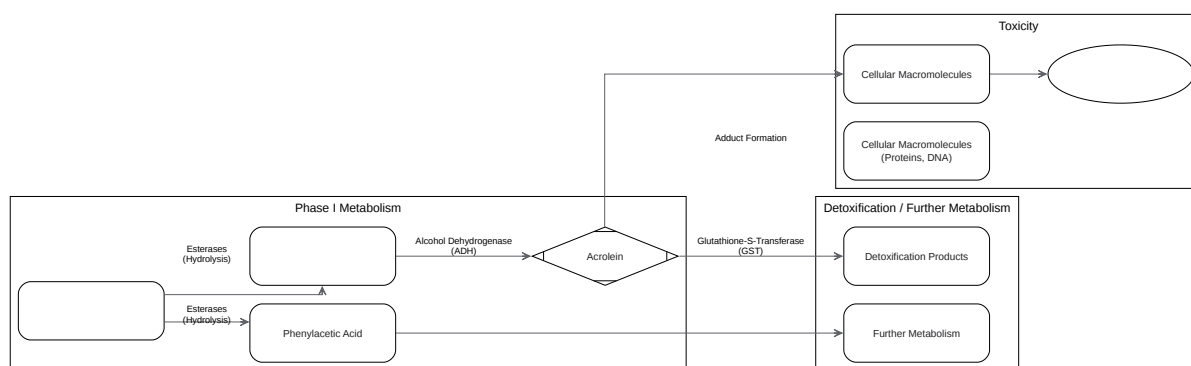
- **Harvesting and Staining:** Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- **Scoring:** At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
- **Data Analysis:** A positive response is characterized by a concentration-dependent and statistically significant increase in the frequency of micronucleated cells.^[7]

Metabolic Pathway and Mechanism of Toxicity

The toxicity of **allyl phenylacetate** is primarily attributed to its metabolism to reactive intermediates.

Metabolic Activation of Allyl Phenylacetate

Allyl phenylacetate undergoes hydrolysis, catalyzed by esterases, to yield allyl alcohol and phenylacetic acid. Allyl alcohol is then metabolized by alcohol dehydrogenase (ADH) to acrolein, a highly reactive and toxic α,β -unsaturated aldehyde.^{[7][12]} Acrolein is the ultimate toxicant responsible for the observed adverse effects.^{[12][13]}



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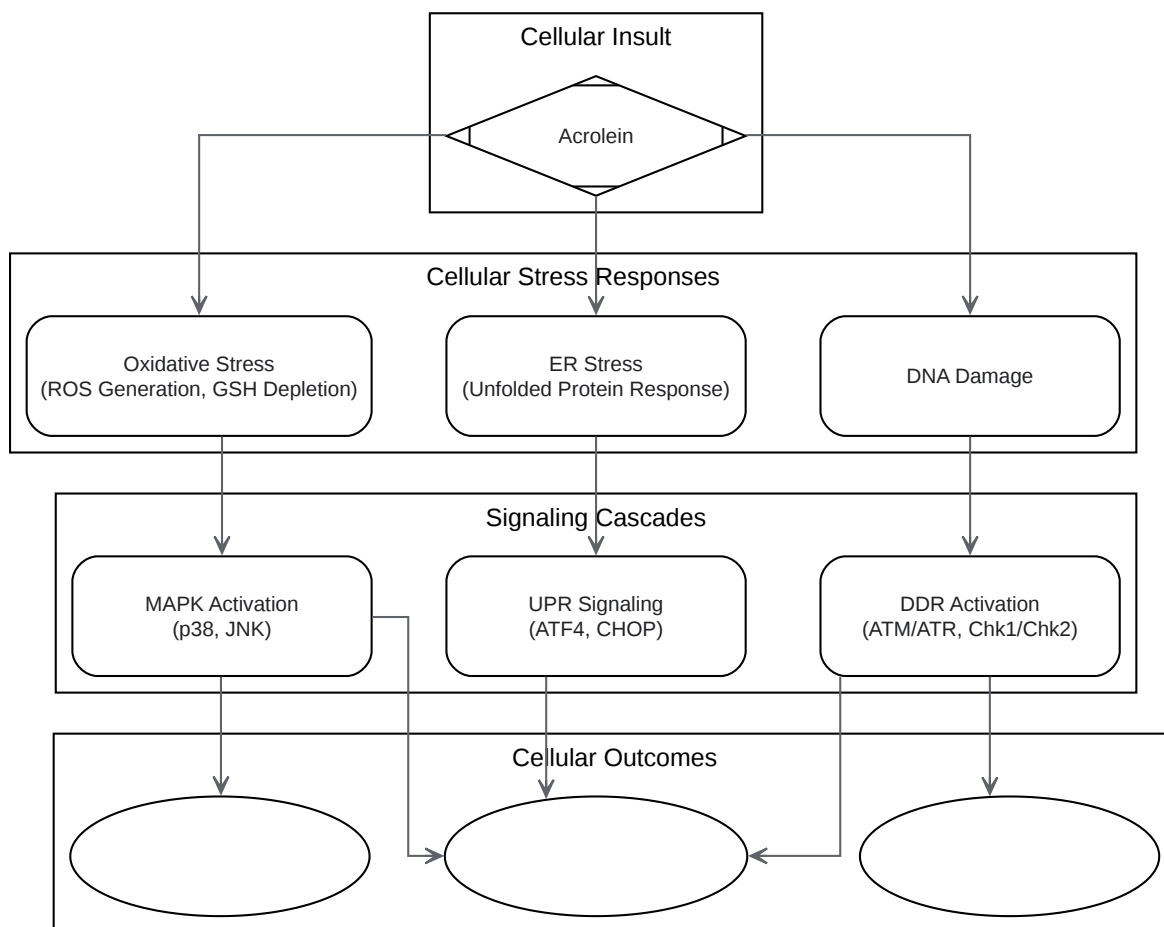
Metabolic activation of **Allyl Phenylacetate** to the reactive metabolite, Acrolein.

Acrolein-Induced Cellular Stress and Apoptotic Signaling

Acrolein is a potent electrophile that can react with cellular nucleophiles, such as proteins and DNA, leading to cellular dysfunction and toxicity.[12] The primary mechanisms of acrolein-induced toxicity involve the induction of oxidative stress, endoplasmic reticulum (ER) stress, DNA damage, and ultimately, apoptosis.[1][2][14]

- **Oxidative Stress:** Acrolein can deplete cellular glutathione (GSH), a key antioxidant, and increase the production of reactive oxygen species (ROS).[1][12] This imbalance leads to oxidative damage to lipids, proteins, and DNA.

- ER Stress: The accumulation of acrolein-adducted and misfolded proteins in the endoplasmic reticulum triggers the unfolded protein response (UPR), a cellular stress response.[\[2\]](#)[\[14\]](#)
- DNA Damage Response: Acrolein can form adducts with DNA, leading to DNA damage. This activates DNA damage response (DDR) pathways, such as the ATM/Chk2 and ATR/Chk1 signaling cascades, which can lead to cell cycle arrest.
- Mitochondrial Apoptosis: Persistent cellular stress and DNA damage can trigger the mitochondrial pathway of apoptosis. This involves the translocation of pro-apoptotic proteins like Bax to the mitochondria, release of cytochrome c, and activation of caspases (e.g., caspase-9 and caspase-3), leading to programmed cell death.[\[1\]](#)



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Signaling pathways activated by the reactive metabolite, Acrolein, leading to cellular toxicity.

Conclusion

The available toxicological data for **allyl phenylacetate**, supported by read-across from structural analogs, indicate a moderate order of acute toxicity and a No-Observed-Adverse-Effect Level of 25 mg/kg bw/day for repeated oral exposure. It is not considered to be genotoxic. The primary mechanism of toxicity is through its metabolic activation to acrolein,

which induces cellular damage via oxidative stress, ER stress, and DNA damage, ultimately leading to apoptosis. This comprehensive toxicological profile provides a robust basis for the risk assessment of **allyl phenylacetate** in various applications. Further studies providing quantitative genotoxicity data for **allyl phenylacetate** itself would strengthen the existing dataset.

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